Mal-propionylamido-PEG3-aceticacid

Antibody-Drug Conjugate Stability Retro-Michael Addition Linker Deconjugation

Mal-propionylamido-PEG3-aceticacid (CAS 450368-58-8) is a heterobifunctional, monodisperse polyethylene glycol (PEG)-based crosslinker with the molecular formula C₁₅H₂₂N₂O₈ and an exact molecular weight of 358.14 Da. The compound features a maleimide group at one terminus for selective thiol conjugation and a terminal acetic acid (-CH₂COOH) at the other for amine coupling via carbodiimide activation.

Molecular Formula C15H22N2O8
Molecular Weight 358.34 g/mol
Cat. No. B8116280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMal-propionylamido-PEG3-aceticacid
Molecular FormulaC15H22N2O8
Molecular Weight358.34 g/mol
Structural Identifiers
SMILESC1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCC(=O)O
InChIInChI=1S/C15H22N2O8/c18-12(3-5-17-13(19)1-2-14(17)20)16-4-6-23-7-8-24-9-10-25-11-15(21)22/h1-2H,3-11H2,(H,16,18)(H,21,22)
InChIKeyCSAVRFJZAMSLDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mal-propionylamido-PEG3-aceticacid (CAS 450368-58-8): Heterobifunctional PEG3 Linker with Maleimide and Acetic Acid Termini for ADC, PROTAC, and Bioconjugation Procurement


Mal-propionylamido-PEG3-aceticacid (CAS 450368-58-8) is a heterobifunctional, monodisperse polyethylene glycol (PEG)-based crosslinker with the molecular formula C₁₅H₂₂N₂O₈ and an exact molecular weight of 358.14 Da [1]. The compound features a maleimide group at one terminus for selective thiol conjugation and a terminal acetic acid (-CH₂COOH) at the other for amine coupling via carbodiimide activation. A triethylene glycol (PEG3) spacer and a propionylamido (-NHC(O)CH₂CH₂-) bridge connect the two reactive ends, imparting aqueous solubility (XLogP3: -2.1) and conformational flexibility (14 rotatable bonds) [2]. Commercially available as catalog BPG-4809 with ≥95% purity and cGMP manufacturing support, the compound is supplied in quantities from milligrams to kilograms for academic research through industrial production .

Why Mal-propionylamido-PEG3-aceticacid Cannot Be Substituted with a Generic Maleimide-PEG-Acid Linker


In-class maleimide-PEG-acid linkers are not interchangeable because three structural variables independently govern conjugate performance: (i) the identity of the terminal acid group (acetic acid vs. propionic acid), which determines susceptibility to retro-Michael deconjugation ; (ii) PEG chain length (2, 3, 4, or more ethylene oxide units), which controls spacer arm distance, hydrophilicity (XLogP3), and steric accessibility ; and (iii) the nature of the spacer bridging maleimide to PEG (propionylamido vs. direct ether vs. simple amido), which affects maleimide ring hydrolytic stability and linker rigidity . These parameters directly impact drug-to-antibody ratio (DAR) homogeneity, conjugate aggregation propensity, analytical reproducibility in LC-MS characterization, and ultimately the pharmacokinetic profile of the final bioconjugate [1].

Mal-propionylamido-PEG3-aceticacid: Quantitative Differentiation Evidence Against Closest Analogs


Acetic Acid Terminus Avoids Retro-Michael Deconjugation Compared to Propionic Acid-Terminated Linkers

The acetic acid (-CH₂COOH) terminus of Mal-propionylamido-PEG3-aceticacid provides enhanced stability compared to the propionic acid (-CH₂CH₂COOH) terminus found in widely used analogs such as Mal-PEG3-acid (Maleimido-tri(ethylene glycol)-propionic acid, CAS 518044-40-1) and Mal-PEG4-PA (Sigma-Aldrich, MW ~416.4). While propionic acid moieties are susceptible to retro-Michael addition and fragmentation under specific conditions, the acetic acid moiety offers enhanced stability against this degradation pathway . This differential stability is critical because retro-Michael deconjugation of maleimide-thiol adducts is a well-documented cause of premature payload release in ADCs, leading to off-target toxicity and reduced therapeutic index [1].

Antibody-Drug Conjugate Stability Retro-Michael Addition Linker Deconjugation Bioconjugate Shelf-Life

PEG3 Chain Length Provides Intermediate Spacer Arm (358.34 Da) Between PEG2 (314.29 Da) and PEG4 (402.40 Da) Analogs

Mal-propionylamido-PEG3-aceticacid (MW 358.34, 14 rotatable bonds) occupies a strategically intermediate position within the propionylamido-PEGn-acetic acid series. The PEG2 analog (Mal-propionylamido-PEG2-acetic acid, CAS 936616-30-7, MW 314.29) provides only 2 ethylene oxide units with fewer rotatable bonds, potentially limiting conformational freedom and increasing steric hindrance in crowded conjugation environments . The PEG4 analog (Mal-propionylamido-PEG4-acetic acid, CAS 1424363-49-4, MW 402.40) extends the spacer further but increases molecular weight and may promote excessive flexibility that complicates ternary complex formation in PROTAC applications [1]. The PEG3 variant delivers a balanced spacer arm of approximately 13-14 atoms (PEG backbone) plus the propionylamido bridge, providing sufficient reach to minimize steric clashes while maintaining a compact design suitable for both ADC and PROTAC architectures .

PEG Linker Optimization Spacer Arm Length Conjugation Efficiency PROTAC Linker Design

Propionylamido Spacer Enhances Hydrolytic Stability Versus Direct Ether-Linked Maleimide-PEG Architectures

The propionylamido spacer (-NHC(O)CH₂CH₂-) in Mal-propionylamido-PEG3-aceticacid differentiates it from direct ether-linked analogs such as Maleimido-tri(ethylene glycol)-propionic acid (Mal-PEG3-acid, CAS 518044-40-1, MW 301.29). In Mal-PEG3-acid, the maleimide is connected to the PEG chain via a direct ether bond, whereas the propionylamido architecture introduces an amide group that increases hydrolytic stability of the maleimide ring . The amide bond is inherently resistant to hydrolysis, and the electron-withdrawing nature of the adjacent carbonyl modulates the electron density on the maleimide ring, potentially slowing the rate of ring-opening to the unreactive maleamic acid form [1]. Maleimide ring hydrolysis is pH-dependent and follows pseudo-first-order kinetics; N-ethylmaleimide exhibits a half-life of approximately 2,500 minutes at pH 7.2, 30°C in phosphate buffer [2]. The propionylamido substitution pattern, by analogy to other N-alkylamide maleimides, is expected to extend this half-life relative to unsubstituted or ether-linked maleimides [2].

Maleimide Hydrolysis Linker Stability Succinimide Ring Opening Bioconjugate Integrity

Maleimide-Thiol Conjugation Selectivity: 1,000-Fold Kinetic Preference Over Amines at pH 7.0 Underpins Site-Specific Bioconjugation

The maleimide group in Mal-propionylamido-PEG3-aceticacid exhibits the characteristic thiol selectivity of the maleimide class: at pH 7.0, the reaction rate with sulfhydryl groups (e.g., cysteine residues) is approximately 1,000 times faster than with primary amines (e.g., lysine side chains) [1]. This kinetic differential enables site-specific conjugation to engineered cysteine residues on antibodies — a critical requirement for producing homogeneous ADCs with defined drug-to-antibody ratios (DARs). In the pH range of 6.5–7.5, the maleimide-thiol reaction proceeds with high chemoselectivity, forming a stable thioether bond via Michael addition. At pH values above 7.5, cross-reactivity with free amines increases and maleimide ring hydrolysis accelerates [2]. The well-characterized reactivity profile of this compound class is supported by the established use of the closely related Maleimido-tri(ethylene glycol)-propionic acid (Mal-PEG3-acid) in the preparation of neolymphostin-based ADC precursors for site-specific cysteine mutant trastuzumab-A114C conjugation, achieving defined DAR values of 1.7–1.9 [3].

Thiol-Maleimide Click Chemistry Site-Specific Conjugation Cysteine Bioconjugation DAR Homogeneity

Monodisperse PEG3 Architecture (Exact Mass 358.1376 Da) Ensures Reproducible LC-MS Characterization and DAR Determination Compared to Polydisperse PEG Alternatives

Unlike polydisperse PEG linkers that produce a distribution of molecular weights and complicate analytical characterization, Mal-propionylamido-PEG3-aceticacid is a monodisperse compound with a defined exact mass of 358.13761566 Da [1]. This monodispersity is critical for ADC and bioconjugate development because polydisperse PEG linkers yield heterogeneous conjugate populations that obscure DAR determination by intact LC-MS, complicate batch-to-batch reproducibility assessment, and hinder regulatory filing [2]. In contrast, monodisperse PEG linkers produce a single, well-defined mass shift upon conjugation, enabling unambiguous deconvolution of MS spectra to determine the average number of drugs attached per antibody . The compound's purity is verified by HPLC (≥95%) and confirmed by ¹H NMR and mass spectrometry per the Certificate of Analysis [3].

Monodisperse PEG Analytical Reproducibility DAR Determination Quality Control

Mal-propionylamido-PEG3-aceticacid: Evidence-Backed Application Scenarios for Scientific Procurement


Antibody-Drug Conjugate (ADC) Linker Development Requiring Stable, Non-Cleavable Maleimide Chemistry with Reduced Retro-Michael Payload Loss

For ADC programs employing engineered cysteine conjugation (e.g., trastuzumab-A114C or similar site-specific mutants), Mal-propionylamido-PEG3-aceticacid is the differentiated linker choice when minimizing retro-Michael deconjugation is a priority. The acetic acid terminus avoids the retro-Michael degradation pathway inherent to propionic acid-terminated linkers commonly used in ADC construction . The maleimide group provides 1,000-fold selectivity for thiols over amines at pH 7.0, enabling site-specific conjugation with minimal lysine cross-reactivity [1]. The PEG3 spacer and propionylamido bridge collectively maintain the conjugate in a non-aggregated, hydrophilic state, which is essential for achieving DAR values in the optimal 2-4 range without triggering rapid clearance associated with hydrophobic high-DAR species [2].

PROTAC Linker Optimization Where Intermediate PEG Chain Length Balances Ternary Complex Formation and Cellular Permeability

In PROTAC design, linker length is a critical determinant of ternary complex formation efficiency, cellular permeability, and ultimately target degradation potency [3]. Mal-propionylamido-PEG3-aceticacid, with its 3-ethylene-oxide-unit PEG spacer and 14 rotatable bonds, provides an intermediate linker length that balances sufficient reach (~20-22 Å estimated) for E3 ligase-target protein proximity while maintaining a compact hydrodynamic radius favorable for cell penetration . The propionylamido spacer adds rigidity compared to fully flexible PEG-only linkers, which may help pre-organize the ternary complex geometry. The monodisperse nature (exact mass 358.14 Da) ensures that PROTAC library synthesis produces well-defined products amenable to SAR analysis by LC-MS [4].

Site-Specific Protein-PEG Bioconjugation for Half-Life Extension with Defined, Reproducible Conjugate Stoichiometry

For therapeutic protein PEGylation where regulatory expectations demand well-characterized conjugate stoichiometry, Mal-propionylamido-PEG3-aceticacid offers advantages over both polydisperse PEG reagents and alternative monodisperse linkers. The maleimide group enables conjugation to engineered cysteine residues with >80% efficiency as reported for maleimide-PEG systems [5], while the acetic acid terminus can be further derivatized or left as a charged carboxylate to modulate conjugate surface charge and pharmacokinetics. The PEG3 spacer provides sufficient hydrophilicity (XLogP3 = -2.1) to maintain aqueous solubility without the excessive hydrodynamic radius that longer PEG chains (PEG8, PEG12) introduce, which can reduce binding affinity to target receptors [6]. The monodisperse architecture ensures that each conjugation event produces a single, defined mass shift, simplifying quality control and regulatory characterization.

Nanoparticle and Surface Functionalization Requiring Thiol-Specific Coupling with Precise Spacer Length Control

In nanoparticle functionalization (e.g., gold nanoparticles, PLGA nanoparticles, liposomes), where surface ligand density and spacer length directly influence targeting efficiency and steric accessibility, Mal-propionylamido-PEG3-aceticacid provides a defined 3-unit PEG spacer that prevents the steric hindrance issues observed with shorter PEG2 linkers while avoiding the excessive flexibility of PEG4 or longer spacers that can reduce ligand presentation efficiency . The maleimide group enables efficient conjugation to thiolated ligands, with typical maleimide-PEG surface conjugation efficiencies exceeding 80% under optimized conditions [5]. The terminal acetic acid provides a handle for further functionalization (EDC/NHS coupling to amine-containing targeting ligands) or can remain as a hydrophilic carboxylate to reduce non-specific protein adsorption on nanoparticle surfaces.

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